molecular formula C6H4BrN3 B152543 3-Bromo-1H-pirazol[3,4-c]piridina CAS No. 76006-13-8

3-Bromo-1H-pirazol[3,4-c]piridina

Número de catálogo: B152543
Número CAS: 76006-13-8
Peso molecular: 198.02 g/mol
Clave InChI: ANQCOJNSEVIFFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of pyrazole derivatives with brominating agents. One common method includes the bromination of 1H-pyrazolo[3,4-c]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of 3-Bromo-1H-pyrazolo[3,4-c]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Comparación Con Compuestos Similares

Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine
  • 1H-pyrazolo[3,4-b]pyridine

Uniqueness

3-Bromo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific bromination pattern and the position of the bromine atom on the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives . The compound’s ability to undergo various chemical transformations and its potential as a kinase inhibitor make it a valuable tool in medicinal chemistry and drug discovery .

Propiedades

IUPAC Name

3-bromo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQCOJNSEVIFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506261
Record name 3-Bromo-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-13-8
Record name 3-Bromo-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the key challenges addressed by the novel synthesis method for 3-Bromo-1H-pyrazolo[3,4-c]pyridine?

A1: The novel synthesis method described in the research tackles the difficulty of purifying a reaction intermediate due to its instability []. This challenge is overcome by employing a protection and deprotection strategy. Specifically, the intermediate mixture is first reacted to introduce an acetyl protecting group, allowing for easier separation and purification. Subsequently, the acetyl group is removed using potassium carbonate, yielding the final desired product, 3-Bromo-1H-pyrazolo[3,4-c]pyridine []. This approach simplifies the purification process and increases the overall yield of the synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.